molecular formula C17H14ClNO4 B12549577 N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide CAS No. 669056-51-3

N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide

Cat. No.: B12549577
CAS No.: 669056-51-3
M. Wt: 331.7 g/mol
InChI Key: SDMFGDRTBHFMIU-UHFFFAOYSA-N
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Description

N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzodioxole ring, an acetyl group, a chloro substituent, and a methylated amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the cyclization of catechol derivatives with formaldehyde.

    Acetylation: The benzodioxole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Chlorination: The acetylated benzodioxole is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

    Amidation: The final step involves the reaction of the chlorinated intermediate with N-methylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide
  • N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-3-chlorobenzamide
  • N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide

Uniqueness

N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro substituent and the methylated amide group differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

CAS No.

669056-51-3

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide

InChI

InChI=1S/C17H14ClNO4/c1-10(20)13-7-15-16(23-9-22-15)8-14(13)19(2)17(21)11-3-5-12(18)6-4-11/h3-8H,9H2,1-2H3

InChI Key

SDMFGDRTBHFMIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1N(C)C(=O)C3=CC=C(C=C3)Cl)OCO2

Origin of Product

United States

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